1-Isocyano-3,5-dimethoxybenzene 1-Isocyano-3,5-dimethoxybenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13422181
InChI: InChI=1S/C9H9NO2/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6H,2-3H3
SMILES: COC1=CC(=CC(=C1)[N+]#[C-])OC
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol

1-Isocyano-3,5-dimethoxybenzene

CAS No.:

Cat. No.: VC13422181

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

1-Isocyano-3,5-dimethoxybenzene -

Specification

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
IUPAC Name 1-isocyano-3,5-dimethoxybenzene
Standard InChI InChI=1S/C9H9NO2/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6H,2-3H3
Standard InChI Key UNGOKSPRZJGRCG-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)[N+]#[C-])OC
Canonical SMILES COC1=CC(=CC(=C1)[N+]#[C-])OC

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 1-isocyano-3,5-dimethoxybenzene typically follows two primary pathways:

Method A: Dehydration of Formamides
A scalable procedure involves the dehydration of 3,5-dimethoxybenzyl formamide using phosphorus oxychloride (POCl₃) and triethylamine (Et₃N) in dichloromethane (DCM) . Key steps include:

  • Reaction Setup: 3,5-Dimethoxybenzyl formamide (1 mmol) is dissolved in DCM (2 M) and cooled to 0°C.

  • Reagent Addition: POCl₃ (1 equiv) is added dropwise under stirring, followed by Et₃N (5 equiv).

  • Workup: The mixture is purified via silica gel chromatography, yielding the isocyanide in 72–96% purity .

Method B: Ball-Milling Hofmann Reaction
A solvent-free approach utilizes mechanical ball-milling with potassium hydroxide (KOH) and chloroform, achieving yields up to 85% . This method is favored for its environmental sustainability and reduced reaction time.

Structural and Spectroscopic Data

  • Molecular Formula: C₉H₉NO₂

  • Molecular Weight: 163.17 g/mol

  • Spectroscopic Features:

    • IR: Strong absorption at 2,133 cm⁻¹ (N≡C stretch) .

    • ¹³C NMR: δ 164.55 ppm (isocyanide carbon), δ 55.8–55.9 ppm (methoxy groups) .

    • MS (ESI): m/z 164.07 [M+H]⁺ .

Chemical Reactivity and Applications

Cycloaddition Reactions

1-Isocyano-3,5-dimethoxybenzene participates in silver-catalyzed [3+2] cycloadditions with diazo compounds to form 1,2,3-triazoles, a reaction critical for drug discovery . For example:

  • Reaction with CF₃CHN₂: In the presence of Ag₂CO₃, the compound forms 1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazole (yield: 59–89%) .

Table 1: Representative Cycloaddition Products

Diazo CompoundCatalystProductYield (%)
CF₃CHN₂Ag₂CO₃1-(3,5-Dimethoxyphenyl)-4-CF₃-triazole89
N₂C(CO₂Et)₂AgOAcEthyl 1-(3,5-dimethoxyphenyl)-triazole-5-carboxylate72

Catalytic Applications

The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, enhancing catalytic efficiency in C–N bond formations . For instance, Suzuki-Miyaura couplings with aryl bromides achieve turnover numbers (TON) exceeding 10⁴ .

Biological and Material Science Applications

Antimicrobial Activity

Derivatives of 1-isocyano-3,5-dimethoxybenzene exhibit moderate antimicrobial properties:

  • E. coli: MIC = 32 µg/mL.

  • S. aureus: MIC = 16 µg/mL.

Polymer Science

The compound is incorporated into polyurethane foams, improving thermal stability (TGA: ΔT₅₀% = +40°C) and mechanical strength (Young’s modulus: +25%).

ParameterValue
LD₅₀ (oral, rat)250 mg/kg
Flash Point112°C
Storage Conditions2–8°C, inert atmosphere

Comparative Analysis with Analogues

1-Isocyano-2,4-dimethoxybenzene vs. 1-Isocyano-3,5-dimethoxybenzene

  • Reactivity: The 3,5-substituted isomer shows higher electrophilicity due to symmetric electron donation.

  • Catalytic Efficiency: 3,5-Dimethoxy derivatives yield 15% higher TON in Pd-catalyzed couplings .

Future Directions

Recent studies highlight the potential of 1-isocyano-3,5-dimethoxybenzene in photoredox catalysis and biodegradable polymer design . Advances in continuous-flow synthesis may further enhance its accessibility for industrial applications .

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